molecular formula C20H21NO5S B12071539 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

Cat. No.: B12071539
M. Wt: 387.5 g/mol
InChI Key: NNZCRHUWIDDGOA-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol typically involves multiple steps. One common approach is to start with the naphthalene core and introduce the functional groups sequentially. The methylsulfonamido group can be introduced via sulfonylation reactions, while the methoxy and dimethylphenyl groups can be added through electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(2,3-dihydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C20H21NO5S/c1-11-9-15(21-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-16(22)19(18)23/h5-10,21-23H,1-4H3

InChI Key

NNZCRHUWIDDGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)NS(=O)(=O)C

Origin of Product

United States

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